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An Application Note and Protocol for the Fabrication of Optical Waveguides Using SU-8

Photoresist

Introduction
SU-8, an epoxy-based negative photoresist, has become a prominent material in

microfabrication, particularly for creating high-aspect-ratio structures. Its excellent optical

properties, including high transparency in the visible and near-infrared spectra, coupled with its

mechanical and chemical stability, make it an ideal candidate for fabricating optical

waveguides.[1][2] This application note provides a detailed protocol for researchers, scientists,

and drug development professionals on the fabrication of SU-8 optical waveguides, with a

focus on applications in biosensing.[3][4]

SU-8's versatility allows for the creation of various waveguide structures through standard

photolithography techniques.[5] The process involves spin coating the resist onto a substrate,

followed by baking, UV exposure to define the waveguide pattern, a post-exposure bake to

cross-link the polymer, and finally, development to remove the unexposed resist.[1][6] The

refractive index of the final SU-8 structure can be influenced by processing parameters,

allowing for some tunability.[7][8]

Key Optical and Material Properties of SU-8
The optical characteristics of SU-8 are critical for its function as a waveguide material. It is

highly transparent for wavelengths greater than 400 nm.[2][9] Its refractive index and low

propagation loss are key performance indicators.
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Property Value Wavelength Source

Refractive Index ~1.57 1300 nm [2][9]

~1.575 Not Specified [10]

1.586 975 nm [11]

1.593 ± 0.001 633 nm [11]

1.603 ± 0.001 532 nm [11]

Transparency Optically transparent > 400 nm [2][9]

Relative Permittivity 3.14 Ka band [12]

Loss Tangent 0.05 Ka band [12]

General Fabrication Workflow
The fabrication of SU-8 optical waveguides follows a standard photolithography process. The

key stages are substrate preparation, SU-8 coating, baking, UV exposure to define the

waveguide, post-exposure baking to crosslink the polymer, and finally, development to reveal

the structure.
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General SU-8 Waveguide Fabrication Workflow
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Caption: A flowchart of the standard SU-8 photolithography process for waveguides.
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Detailed Experimental Protocols
The following protocols provide detailed steps for fabricating SU-8 optical waveguides.

Parameters may need to be optimized based on the specific SU-8 formulation, desired

thickness, and available equipment.

Protocol 1: Substrate Preparation
A clean and dehydrated substrate surface is crucial for good adhesion of the SU-8 film.

Solvent Cleaning: Ultrasonically clean the substrate for 5 minutes in acetone, followed by a

1-minute soak in methanol.[13]

Rinsing: Rinse the substrate thoroughly with isopropyl alcohol (IPA).[13]

Drying: Dry the substrate using a stream of nitrogen gas.[13]

Dehydration Bake: Bake the substrate on a hot plate at 200°C for at least 5 minutes to

remove any residual moisture.[13][14] For thicker SU-8 layers (≥ 50 μm), it is recommended

to allow the substrate to cool slowly.[15]

Adhesion Promoter (Optional): For certain substrates, an adhesion promoter like Omnicoat

may be applied.

Plasma Treatment (Optional): An O2 plasma treatment can be performed to further improve

the adhesion of SU-8 to the substrate.[9]

Protocol 2: Spin Coating SU-8
The thickness of the SU-8 layer is primarily determined by the viscosity of the resist and the

spin speed.[16]

Dispense: Place the prepared substrate on the spin coater chuck. Dispense approximately 1

ml of SU-8 per inch of substrate diameter onto the center of the substrate.[6][13]

Spread Cycle: Ramp the spinner to 500 rpm with an acceleration of 100 rpm/s. Hold for 5-10

seconds to allow the resist to spread across the substrate.[13][17]
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Spin Cycle: Ramp to the final spin speed (see table below) with an acceleration of 300 rpm/s

and hold for 30-60 seconds.[6][13]

SU-8 Formulation
Target Thickness
(µm)

Spin Speed (rpm) Source

SU-8 3005 5 3000 [9]

SU-8 25 40

Not Specified,

determined

experimentally

[1]

Modified SU-8 2100 0.6
Not specified,

viscosity reduced first
[14]

Protocol 3: Soft Bake (Pre-Exposure Bake)
The soft bake step removes the solvent from the SU-8 film. A two-step process is

recommended to minimize stress and ensure a uniform film.[15][17]

Place the wafer on a leveled hotplate at 65°C. The baking time depends on the film

thickness (see table below).

Ramp the hotplate temperature to 95°C and hold for the specified time.[15]

After the bake, turn off the hotplate and allow the substrate to cool slowly to room

temperature, especially for films thicker than 50 µm to avoid thermal stress and cracking.[15]

[18]

SU-8
Formulation

Thickness
(µm)

Bake at 65°C
(min)

Bake at 95°C
(min)

Source

SU-8 3005 5 2 5
[19] (BYU

Recipe)

SU-8 2015 15 3 7 [17]

SU-8 25/50 25-50 5 15-30 [19]

SU-8 3050 100 10 30 [12]
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Protocol 4: UV Exposure
This step defines the waveguide pattern in the SU-8 resist. The exposure dose is a critical

parameter.

Equipment: Use a mask aligner with a UV source, preferably i-line (365 nm).[6]

Mask Contact: Ensure good contact between the photomask and the resist layer. For thick

resists, a hard contact mode is recommended.

Exposure Dose: The required energy dose depends on the film thickness. For a 600 µm

thick waveguide, an energy dose from a 500 W mercury lamp (3.5 mW/cm²) for 205 seconds

may be used.[20] For thinner films, the dose will be significantly lower.

Filtering: To improve the sidewall profile, a 360 nm long-pass filter can be used to block

shorter wavelengths. This may require increasing the exposure time by 20-40%.[13]

Protocol 5: Post-Exposure Bake (PEB)
PEB is a crucial step that thermally activates the cross-linking of the SU-8 initiated during

exposure.[6]

Place the exposed substrate on a leveled hotplate at 65°C.

Ramp the temperature to 95°C. Refer to the table in the Soft Bake section for recommended

times, as PEB times are often similar.

Allow the substrate to cool down slowly to room temperature to prevent stress-induced

cracking.[15] Ramping the temperature down is highly recommended.[18]

Protocol 6: Development
The development process removes the unexposed SU-8, leaving the desired waveguide

structures.

Developer: Immerse the substrate in a bath of SU-8 Developer or PGMEA.[1][13]
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Agitation: Gentle agitation is recommended to aid the development process, especially for

high-aspect-ratio structures.[17] Development time varies with thickness; for a 5 µm film, 1-2

minutes is typical, while thicker films require longer.

Rinse: After development, rinse the substrate with fresh IPA for approximately 30 seconds.

[13] A whitish film indicates incomplete development; if this occurs, return the substrate to

the developer bath for another 1-2 minutes and repeat the rinse.[13]

Dry: Dry the substrate with a stream of nitrogen.[13]

Protocol 7: Hard Bake (Optional)
A final hard bake can be performed to further cross-link the SU-8, improving its mechanical and

chemical stability.

Baking: Bake the substrate on a hotplate or in a convection oven at a temperature between

150°C and 250°C for 5 to 60 minutes.[15][17]

Ramping: It is crucial to ramp the temperature up from room temperature and then ramp it

back down slowly to prevent thermal shock.[15]

Parameter Relationships and Optimization
The final properties of the SU-8 waveguide are highly dependent on the interplay between

various fabrication parameters. Understanding these relationships is key to optimizing the

process for a specific application.
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SU-8 Waveguide Parameter Optimization Logic
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Material Properties
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Caption: Key process parameters and their influence on final waveguide properties.

Performance and Characterization
The performance of fabricated waveguides is typically characterized by their propagation loss,

measured in dB/cm. The cut-back method is a common technique for this measurement, where

the optical loss is measured for waveguides of different lengths.[9]
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Waveguide Type Wavelength (nm)
Propagation Loss
(dB/cm)

Source

Single-mode tapered 1300 1.03 ± 0.19 [9]

Multimode 800 - 1100 ~0.5 [1]

Multimode 1300 ~0.5 [1]

Multimode 1550 ~3 [1]

Single-mode (DLW) 633 4.38 ± 0.55 [14]

Multimode (DLW) 633 6.40 ± 0.3 [14]

Buried Multimode 850 1.96 [20]

Buried Multimode 1310 1.32 [20]

Buried Multimode 1550 1.39 [20]

Proton Beam Written 632.8 0.19 ± 0.03 [21]

On-Glass 532 ~0.6 [22]

High insertion loss can occur due to surface roughness at the waveguide facets, which can be

improved by polishing or cleaving the samples instead of dicing.[9]

Application in Biosensing
SU-8 waveguides are highly suitable for biosensing applications, often utilizing the evanescent

field that extends from the waveguide core into the surrounding medium.[2] Changes in the

refractive index at the waveguide surface, caused by the binding of target molecules, can be

detected as a change in the output light intensity.

The surface of SU-8 can be functionalized with antibodies to specifically capture target

analytes, such as bacteria or proteins.[2] For example, SU-8 waveguides have been used to

detect E. coli at concentrations as low as 10² CFU/mL.[2] They have also been integrated into

Mach-Zehnder interferometer (MZI) setups to detect immunoreactions with sensitivities in the

ng/mL range.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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